N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide
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Overview
Description
“N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” is a chemical compound with the molecular formula C12H14N2O . It’s a derivative of acetamide, which is an organic compound that serves as the building block for many other interesting compounds .
Synthesis Analysis
The synthesis of “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and different methods may be used depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” is characterized by the presence of an acetamide group (CONH2) attached to a phenyl ring, which is further substituted with a but-2-yn-1-ylamino group . This structure is also associated with certain physical and chemical properties that can influence its reactivity and potential applications .Chemical Reactions Analysis
“N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” can participate in various chemical reactions due to the presence of reactive functional groups in its structure . For instance, the acetamide group can undergo hydrolysis, while the but-2-yn-1-ylamino group can participate in coupling reactions .Physical And Chemical Properties Analysis
“N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” has a molecular weight of 202.25 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the sources.Scientific Research Applications
Chemical Synthesis and Drug Development
N-(2-Hydroxyphenyl)acetamide, a derivative similar to N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide, is an important intermediate in the natural synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) explores the chemoselective monoacetylation of amino groups in compounds like this, which is a crucial step in drug synthesis. This study offers insights into optimizing reaction conditions for efficient drug synthesis processes (Magadum & Yadav, 2018).
Antitumor and Antioxidant Activities
A study by Yurttaş, Tay, and Demirayak (2015) on benzothiazole derivatives, including N-[4-(benzothiazole-2-yl)phenyl]acetamide, reveals their potential antitumor activity. This research highlights the importance of such compounds in the development of cancer therapies (Yurttaş, Tay, & Demirayak, 2015). Additionally, Chkirate et al. (2019) studied pyrazole-acetamide derivatives, demonstrating their significant antioxidant activity, which is valuable in combating oxidative stress-related diseases (Chkirate et al., 2019).
Analytical Chemistry Applications
A study by Lu and Giese (2000) introduced AMACE1, an aminoacetamide electrophore reagent, derived from compounds like N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide. This reagent can be used in trace organic analysis, indicating its importance in analytical chemistry (Lu & Giese, 2000).
Metabolic Studies
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, which are structurally related to N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide. Their research on human and rat liver microsomes contributes to understanding the metabolic pathways and potential risks associated with such compounds (Coleman et al., 2000).
Future Directions
The future directions for “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” could involve further studies to explore its potential applications, particularly in the field of medicinal chemistry. Given its structural features, it could serve as a useful building block for the synthesis of a variety of biologically active compounds .
properties
IUPAC Name |
N-[4-(but-2-ynylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-4-9-13-11-5-7-12(8-6-11)14-10(2)15/h5-8,13H,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMMVHDWWBUERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide |
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